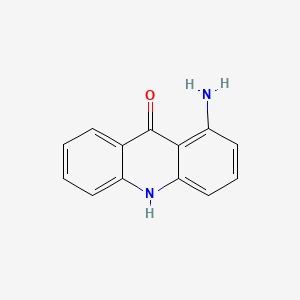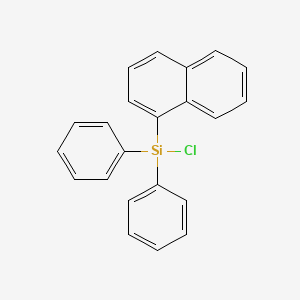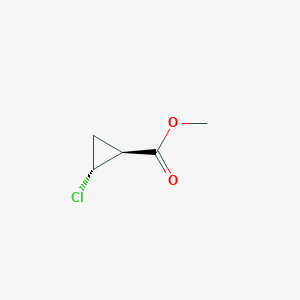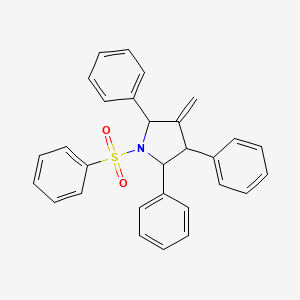
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is an organic compound characterized by a cyclooctene ring with two chlorine atoms and two ethyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione typically involves the chlorination of 3,8-diethylcyclooct-5-ene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding diols or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclooctene derivatives.
Applications De Recherche Scientifique
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: A saturated cyclic hydrocarbon with a similar ring structure but lacking chlorine and ethyl substituents.
Cyclooctene: An unsaturated cyclic hydrocarbon with a double bond in the ring, similar to the parent structure of the compound.
Dichlorocyclooctane: A chlorinated derivative of cyclooctane, similar in terms of halogen substitution.
Uniqueness
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is unique due to the specific positions of chlorine and ethyl groups on the cyclooctene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65737-24-8 |
|---|---|
Formule moléculaire |
C12H16Cl2O2 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
5,6-dichloro-3,8-diethylcyclooct-5-ene-1,2-dione |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-7-5-9(13)10(14)6-8(4-2)12(16)11(7)15/h7-8H,3-6H2,1-2H3 |
Clé InChI |
DDWMNUBIUHOADC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=C(CC(C(=O)C1=O)CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)



![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)

